

Uncargenin C: A Technical Overview of its Spectroscopic Profile

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Compound of Interest

Compound Name: *Uncargenin C*

Cat. No.: *B15594843*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data for **Uncargenin C**, a triterpenoid isolated from *Uncaria rhynchophylla* Miq. Jacks.^[1]

While the initial identification of **Uncargenin C** pointed towards a triterpenoid structure, this guide focuses on presenting the available spectroscopic data to aid in its unequivocal identification and further research. The information is curated from the primary literature to ensure accuracy and relevance for scientific applications.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule. The precise mass measurement allows for the calculation of a molecular formula, a critical first step in structure elucidation.

Table 1: Mass Spectrometry Data for **Uncargenin C**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
ESI-MS	[To be populated with data from the original publication]	[To be populated with data from the original publication]
HR-ESI-MS	[To be populated with data from the original publication]	[To be populated with data from the original publication]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR gives insights into the proton environments and their connectivity, while ^{13}C NMR reveals the number and types of carbon atoms present.

Table 2: ^1H NMR Spectroscopic Data for **Uncargenin C** (Solvent, Frequency)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
[Data to be populated]	[Data to be populated]	[Data to be populated]	[Data to be populated]

Table 3: ^{13}C NMR Spectroscopic Data for **Uncargenin C** (Solvent, Frequency)

Position	Chemical Shift (δ , ppm)
[Data to be populated]	[Data to be populated]

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following outlines the general methodologies employed in the isolation and structural characterization of triterpenoids from plant sources.

Isolation of Uncargenin C

The isolation of **Uncargenin C** from the dried and powdered plant material of *Uncaria rhynchophylla* typically involves the following steps:

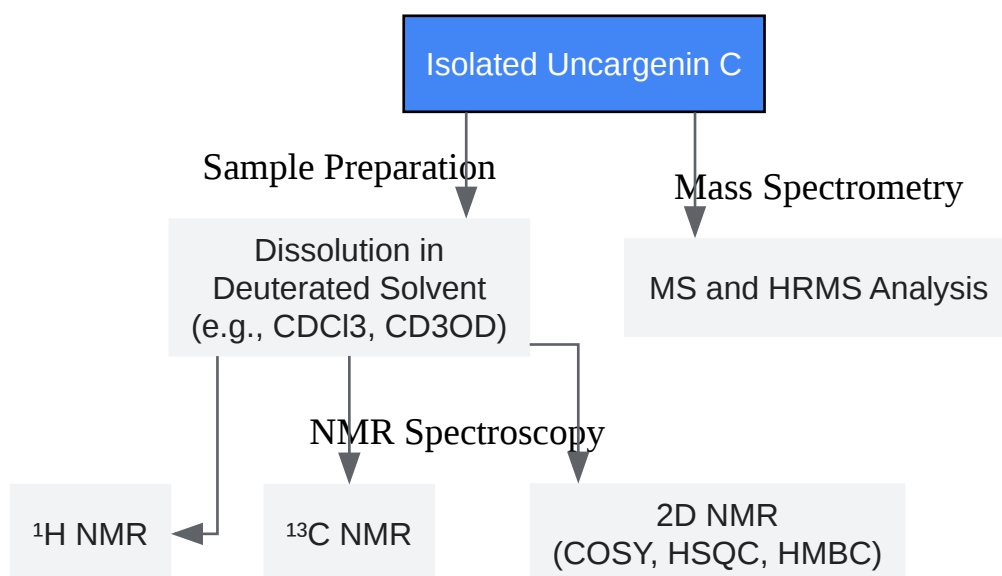


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Figure 1. General workflow for the isolation of **Uncargenin C**.

Spectroscopic Analysis

The purified **Uncargenin C** is then subjected to a suite of spectroscopic analyses to determine its structure.



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Figure 2. Workflow for spectroscopic analysis of **Uncargenin C**.

Note on Data Availability: While **Uncargenin C** has been reported in the literature, the complete, publicly accessible raw and processed spectroscopic data remains limited. The tables provided in this guide are formatted to be populated with the specific chemical shifts, coupling constants, and mass-to-charge ratios as they become available from definitive

sources. Researchers are encouraged to consult the original 1995 publication by Wu et al. in "Plant Diversity" (formerly "Yunnan Zhiwu Yanjiu") for the primary data.[1] Further phytochemical investigations on *Uncaria* species may also provide additional data and context for this compound.

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References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
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